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Compound of Interest

Compound Name:
Tert-butyl 3-ethenylazetidine-1-

carboxylate

Cat. No.: B1321209 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung der Vinylgruppe an tert-Butyl-3-

ethenylazetidin-1-carboxylat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

Azetidine sind wichtige viergliedrige heterocyclische Gerüste, die in der medizinischen Chemie

aufgrund ihrer Fähigkeit, die physikochemischen und pharmakokinetischen Eigenschaften von

Molekülen zu verbessern, große Beachtung finden.[1] tert-Butyl-3-ethenylazetidin-1-carboxylat

ist ein vielseitiger Baustein, dessen Vinylgruppe als Ausgangspunkt für eine Vielzahl

chemischer Umwandlungen dient. Diese Funktionalität ermöglicht die Einführung

verschiedener funktioneller Gruppen, was zur Synthese neuartiger Azetidin-Derivate mit

potenzieller biologischer Aktivität führt. Diese Anwendungsbeschreibung bietet detaillierte

Protokolle für mehrere Schlüsselderivatisierungen der Vinylgruppe, einschließlich Hydrierung,

Hydroborierung-Oxidation, Dihydroxylierung, Epoxidierung und Ozonolyse.

Allgemeine Überlegungen
Die tert-Butoxycarbonyl (Boc)-Schutzgruppe ist unter den in diesen Protokollen beschriebenen

neutralen oder basischen Bedingungen im Allgemeinen stabil. Sie kann jedoch unter stark

sauren Bedingungen, wie z. B. mit Trifluoressigsäure (TFA), abgespalten werden.[2] Der
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Azetidinring selbst ist trotz seiner Ringspannung relativ stabil, aber extreme

Reaktionsbedingungen sollten vermieden werden, um eine Ringöffnung zu verhindern.[1][3]

Experimentelle Protokolle
Katalytische Hydrierung: Synthese von tert-Butyl-3-
ethylazetidin-1-carboxylat
Die katalytische Hydrierung ist eine effektive Methode zur Reduktion der Vinylgruppe zu einer

gesättigten Ethylgruppe unter Verwendung von molekularem Wasserstoff und einem

Palladium-auf-Kohle-Katalysator (Pd/C).[4][5] Diese Reaktion verläuft typischerweise mit hohen

Ausbeuten und ist chemoselektiv für die Doppelbindung.

Abbildung 1: Schematische Darstellung der Hydrierung.

Protokoll:

Lösen Sie tert-Butyl-3-ethenylazetidin-1-carboxylat (1,0 Äq.) in Methanol (MeOH) in einem

geeigneten Reaktionsgefäß.

Spülen Sie das Gefäß mit einem inerten Gas (z. B. Stickstoff oder Argon).

Geben Sie vorsichtig 10 % Palladium auf Aktivkohle (Pd/C, 5-10 mol%) zu der Lösung.

Evakuieren Sie das Gefäß und füllen Sie es mit Wasserstoffgas (H₂), typischerweise unter

Verwendung eines Ballons oder einer Druckhydrierapparatur (1 atm bis 50 psi).

Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-16 Stunden.

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder

Gaschromatographie-Massenspektrometrie (GC-MS).

Nach Abschluss der Reaktion filtern Sie die Mischung durch Celite, um den Katalysator zu

entfernen, und spülen Sie das Filterbett mit Methanol.

Konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.

Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie auf Kieselgel.
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Hydroborierung-Oxidation: Synthese von tert-Butyl-3-(2-
hydroxyethyl)azetidin-1-carboxylat
Die Hydroborierung-Oxidation ist eine zweistufige Reaktion, die Alkene in Alkohole umwandelt.

Sie führt zur anti-Markownikow-Addition von Wasser über die Doppelbindung, wobei der

primäre Alkohol mit hoher Regioselektivität gebildet wird.[6][7]

Reaktionsschema: Hydroborierung-Oxidation

tert-Butyl-3-ethenylazetidin-1-carboxylat

1. BH3•THF

2. H2O2, NaOH

tert-Butyl-3-(2-hydroxyethyl)azetidin-1-carboxylat

 

Click to download full resolution via product page

Abbildung 2: Schematische Darstellung der Hydroborierung-Oxidation.

Protokoll:
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Lösen Sie tert-Butyl-3-ethenylazetidin-1-carboxylat (1,0 Äq.) in trockenem Tetrahydrofuran

(THF) unter einer inerten Atmosphäre (Stickstoff oder Argon) und kühlen Sie die Lösung auf

0 °C.

Geben Sie langsam eine Lösung von Boran-THF-Komplex (BH₃•THF, ca. 1,1 Äq., 1 M in

THF) tropfenweise zu.

Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 2-4

Stunden.

Überwachen Sie die Bildung des Organoboran-Zwischenprodukts mittels DC oder ¹¹B-NMR.

Kühlen Sie die Reaktion nach Abschluss wieder auf 0 °C und geben Sie langsam wässrige

Natriumhydroxidlösung (NaOH, z. B. 3 M) hinzu, gefolgt von der vorsichtigen tropfenweisen

Zugabe von 30%igem Wasserstoffperoxid (H₂O₂).

Rühren Sie die Mischung bei Raumtemperatur für 1-3 Stunden.

Verdünnen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt mit Ethylacetat

(3x).

Waschen Sie die kombinierten organischen Schichten mit Kochsalzlösung, trocknen Sie sie

über wasserfreiem Natriumsulfat (Na₂SO₄) und konzentrieren Sie sie unter reduziertem

Druck.

Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Asymmetrische Dihydroxylierung: Synthese von tert-
Butyl-3-(1,2-dihydroxyethyl)azetidin-1-carboxylat
Die Sharpless asymmetrische Dihydroxylierung ermöglicht die enantioselektive Umwandlung

von Alkenen in vicinale Diole unter Verwendung eines katalytischen Osmiumtetroxid (OsO₄)-

Reagenzes in Gegenwart eines chiralen Liganden und eines stöchiometrischen Co-

Oxidationsmittels.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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